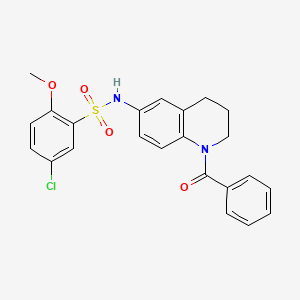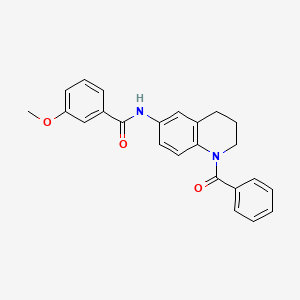![molecular formula C19H17N3O4S B6561333 N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide CAS No. 921838-72-4](/img/structure/B6561333.png)
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide, also known as NMPB, is a synthetic compound that has been studied for its potential applications in scientific research. NMPB has been found to have a wide range of biochemical and physiological effects, making it a useful tool for researchers in various fields.
Wissenschaftliche Forschungsanwendungen
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide has been studied for its potential applications in scientific research. It has been used as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been used to study the effects of oxidative stress in cells and to study the effects of drugs on the central nervous system. Additionally, this compound has been used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the immune system.
Wirkmechanismus
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide works by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. By inhibiting these enzymes, this compound can prevent the metabolism of drugs and thus increase their efficacy. Additionally, this compound can also act as an antioxidant, which can help to reduce oxidative stress in cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of cytochrome P450 enzymes, which can lead to increased efficacy of drugs. Additionally, it can act as an antioxidant, which can help to reduce oxidative stress in cells. This compound can also affect the cardiovascular system by increasing blood pressure and heart rate and can affect the immune system by increasing the production of cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide has a number of advantages and limitations when used in lab experiments. One of the main advantages of using this compound is that it is a relatively inexpensive compound that can be easily synthesized. Additionally, it has a wide range of biochemical and physiological effects, making it a useful tool for researchers in various fields. However, one of the main limitations of using this compound is that it can be toxic to cells and can cause side effects in humans.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide. One potential direction is to further study its effects on the cardiovascular system and immune system. Additionally, further research could be done to explore the potential applications of this compound in drug development, as well as its potential uses in cancer treatment. Finally, further research could be done to explore the potential side effects of this compound in humans and to develop safer methods of synthesizing the compound.
Synthesemethoden
N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-3-methoxybenzamide can be synthesized through a two-step process. The first step involves the reaction of 4-methoxybenzaldehyde with 6-methanesulfonylpyridazin-3-yl chloride in an aqueous solution of sodium hydroxide. The resulting product is then reacted with anhydrous sodium acetate in acetic acid to form this compound.
Eigenschaften
IUPAC Name |
3-methoxy-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-26-16-5-3-4-14(12-16)19(23)20-15-8-6-13(7-9-15)17-10-11-18(22-21-17)27(2,24)25/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVLZCCJYAAFFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-{[(1E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6561262.png)
![2-{[5-(3,4-dimethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B6561269.png)
![3-benzyl-2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6561276.png)
![2-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B6561279.png)
![5-fluoro-2-methoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6561286.png)

![4-amino-3-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B6561308.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methoxybenzamide](/img/structure/B6561329.png)

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methoxybenzamide](/img/structure/B6561352.png)
![N-[(3-methoxyphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide](/img/structure/B6561353.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B6561361.png)
![N-[(3-methoxyphenyl)methyl]-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide](/img/structure/B6561368.png)
